phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine
Description
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine (CAS: 929974-45-8) is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzodiazole core and a phenylmethanamine group at the 5-position (Figure 1). The benzimidazole scaffold is widely explored in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylmethanamine moiety may contribute to receptor binding through hydrogen bonding or π-π interactions.
Molecular Formula: C₁₅H₁₁F₃N₄
Molecular Weight: 304.27 g/mol
Key Features:
- Rigid benzimidazole core with planar geometry.
- Electron-withdrawing -CF₃ group improving resistance to oxidative metabolism.
- Flexible phenylmethanamine side chain for target engagement.
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNJYDIIEMBKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188887 | |
| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-10-8 | |
| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the reaction of 2-(trifluoromethyl)phenylmethanamine with appropriate reagents to form the benzodiazole ring. One common method involves the use of a cyclization reaction where the amine group reacts with a suitable precursor to form the benzodiazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Compound : Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride
- Structural Difference : Trifluoromethyl group at the 6-position instead of the 5-position.
- For example, the 6-CF₃ group may disrupt π-stacking interactions compared to the 5-CF₃ analog .
- Molecular Weight : 340.73 g/mol (hydrochloride salt).
Heterocycle-Substituted Analogs
a) 2-[5-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]Ethanamine Hydrochloride
- Structural Difference : Benzothiazole replaces benzimidazole; ethanamine chain instead of phenylmethanamine.
- The shorter ethanamine chain reduces conformational flexibility .
- Molecular Weight : 292.73 g/mol.
b) [1-Methyl-4-(Trifluoromethyl)-1H-Pyrazol-5-yl]Methanamine
Substituent Variations
a) Mavatrep (2-(2-{2-[(1E)-2-[4-(Trifluoromethyl)Phenyl]Ethenyl]-1H-1,3-Benzodiazol-5-yl}Phenyl)Propan-2-ol)
- Structural Difference : Propan-2-ol substituent and ethenyl linkage instead of phenylmethanamine.
- Impact : The hydroxyl group enables hydrogen bonding, while the ethenyl spacer increases rigidity, favoring selective receptor binding (e.g., TRPV1 antagonism) .
- Molecular Weight : 422.45 g/mol.
b) N-Methyl-2-Piperidin-1-yl-N-{2-[3-(Trifluoromethoxy)Phenyl]-Ethyl}Ethanamine
Pharmacological and Physicochemical Data
Table 1: Comparative Data of Key Compounds
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | Benzimidazole | 5-CF₃, phenylmethanamine | 304.27 | High structural rigidity |
| 6-CF₃ Positional Isomer (HCl salt) | Benzimidazole | 6-CF₃, phenylmethanamine | 340.73 | Altered electronic distribution |
| Benzothiazole Analog (HCl salt) | Benzothiazole | 5-CF₃, ethanamine | 292.73 | Enhanced electronegativity |
| Pyrazole Analog | Pyrazole | 4-CF₃, methanamine | 179.15 | Improved solubility |
| Mavatrep | Benzimidazole | Ethenyl, propan-2-ol | 422.45 | TRPV1 antagonist activity |
| σ-Receptor Ligand (Compound 29) | Piperidine-Ethylamine | 3-CF₃O, N-methyl | 375.32 | σ1 Ki = 1.2 nM |
Discussion of Key Findings
Biological Activity
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that have been explored in various research studies. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C16H14F3N3 and a molecular weight of approximately 323.3 g/mol. Its structure features a benzodiazole core substituted with a trifluoromethyl group and a phenyl group linked to a methanamine moiety. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's biological activity and making it suitable for various therapeutic applications.
This compound exhibits notable anticancer activity primarily through its interaction with tubulin at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is similar to that of other benzodiazole derivatives, which have been shown to induce apoptosis through various pathways .
In Vitro Studies
The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that it can effectively inhibit the growth of MCF-7 breast cancer cells and HCT116 colon cancer cells. The IC50 values for these effects are indicative of its potency:
Apoptosis Induction
Research indicates that this compound induces apoptosis via the caspase pathway. Activation of caspases 3, 8, and 9 has been observed in treated cancer cell lines, suggesting that the compound promotes programmed cell death as part of its anticancer mechanism .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzodiazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-1,3-Benzodiazol-2-yl(phenyl)methanamine Hydrochloride | Different position of the phenyl group | Variability in biological activity |
| 1H-1,3-Benzodiazol-5-yl(phenyl)methanol Hydrochloride | Hydroxyl group instead of an amine | Potentially different solubility properties |
| 2-(Trifluoromethyl)benzimidazole derivatives | Benzimidazole core with trifluoromethyl substitution | Variations in pharmacological profiles |
This table highlights how structural variations can influence the biological properties and therapeutic potential of related compounds.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives. For example:
- Antitumor Activity : A study demonstrated that modifications to the benzodiazole core could enhance anticancer efficacy against specific tumor types.
- Synergistic Effects : Research indicated that combining this compound with established chemotherapeutics could lead to improved outcomes in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
